molecular formula C17H12F3NO5S2 B2607222 (E)-3-(4-methylsulfonylphenyl)-2-[4-(trifluoromethoxy)phenyl]sulfonylprop-2-enenitrile CAS No. 1025577-54-1

(E)-3-(4-methylsulfonylphenyl)-2-[4-(trifluoromethoxy)phenyl]sulfonylprop-2-enenitrile

Cat. No. B2607222
CAS RN: 1025577-54-1
M. Wt: 431.4
InChI Key: SFBVWXRCKQGIRK-MHWRWJLKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-(4-methylsulfonylphenyl)-2-[4-(trifluoromethoxy)phenyl]sulfonylprop-2-enenitrile is a useful research compound. Its molecular formula is C17H12F3NO5S2 and its molecular weight is 431.4. The purity is usually 95%.
BenchChem offers high-quality (E)-3-(4-methylsulfonylphenyl)-2-[4-(trifluoromethoxy)phenyl]sulfonylprop-2-enenitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-(4-methylsulfonylphenyl)-2-[4-(trifluoromethoxy)phenyl]sulfonylprop-2-enenitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Environmental Persistence and Toxicity

Research on perfluorinated compounds, including those with sulfonyl and trifluoromethyl groups, emphasizes their environmental persistence and potential toxicity. Studies have shown that compounds like perfluorooctanoic acid (PFOA) and perfluorooctane sulfonate (PFOS) are widespread in the environment and persist due to their chemical stability. These compounds have been associated with immunotoxicity and may activate biological pathways such as those involving peroxisome proliferator-activated receptor alpha (PPARα), affecting lipid and glucose homeostasis, cell proliferation, differentiation, and inflammation (DeWitt et al., 2009).

Biodegradation and Environmental Fate

The environmental fate and potential for biodegradation of fluorinated compounds, including those with trifluoromethyl and sulfonyl groups, have been a subject of review. These compounds' resistance to degradation contributes to their persistence in the environment, raising concerns about their accumulation and potential ecological impacts. Studies call for further research into the mechanisms of action, including both PPARα-dependent and independent pathways, to better understand their effects and address environmental and health concerns (Liu & Mejia Avendaño, 2013).

Analytical and Treatment Challenges

The detection, analysis, and treatment of compounds containing sulfonyl and trifluoromethyl groups pose significant challenges. Conventional water treatment technologies may not effectively remove these compounds due to their physicochemical properties. Innovative treatment technologies, such as advanced oxidation processes, are under investigation to improve the removal efficiency of persistent organic pollutants from water sources. Research in this area emphasizes the need for more effective treatment methods to mitigate the environmental and health risks associated with these compounds (Kucharzyk et al., 2017).

properties

IUPAC Name

(E)-3-(4-methylsulfonylphenyl)-2-[4-(trifluoromethoxy)phenyl]sulfonylprop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F3NO5S2/c1-27(22,23)14-6-2-12(3-7-14)10-16(11-21)28(24,25)15-8-4-13(5-9-15)26-17(18,19)20/h2-10H,1H3/b16-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFBVWXRCKQGIRK-MHWRWJLKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C=C(C#N)S(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)C1=CC=C(C=C1)/C=C(\C#N)/S(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F3NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.